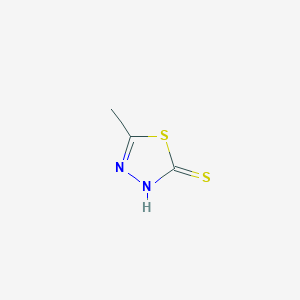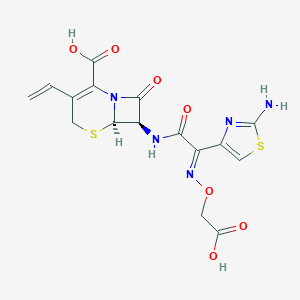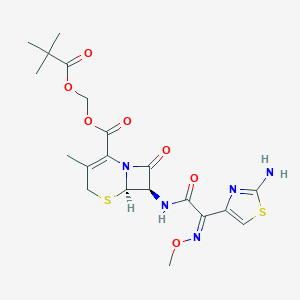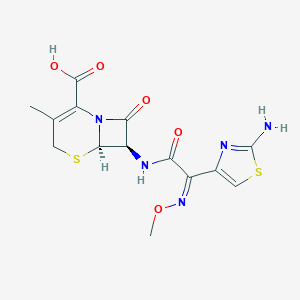
头孢噻肟钠
描述
Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly useful in treating severe infections such as meningitis, sepsis, pneumonia, urinary tract infections, and gonorrhea . Cefotaxime sodium works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .
科学研究应用
Cefotaxime sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibiotics.
Medicine: Extensively used in clinical trials to evaluate its effectiveness in treating various bacterial infections.
Industry: Utilized in the production of sterile pharmaceutical formulations for intravenous and intramuscular administration .
作用机制
Target of Action
Cefotaxime Sodium, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
Cefotaxime Sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall . The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefotaxime Sodium is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefotaxime Sodium prevents the formation of a robust cell wall, rendering the bacteria susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
Cefotaxime Sodium is administered intravenously or intramuscularly . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of the drug is excreted through the kidneys , indicating that renal function can significantly impact the drug’s bioavailability.
Result of Action
The molecular effect of Cefotaxime Sodium’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .
Action Environment
Environmental factors can influence the action of Cefotaxime Sodium. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can degrade β-lactam antibiotics like Cefotaxime Sodium, can reduce the drug’s efficacy . Cefotaxime sodium displays resistance to some β-lactamases, making it effective against certain penicillin-resistant infections . Furthermore, the pH of the environment can affect the stability of Cefotaxime Sodium, with a study showing that the drug achieved a removal efficiency of 96% at room temperature at pH 2.8 .
生化分析
Biochemical Properties
Cefotaxime sodium works by inhibiting bacterial cell wall synthesis . It has a high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
Cefotaxime sodium has a bactericidal effect, meaning it kills bacteria rather than merely inhibiting their growth . It is effective against a variety of bacterial species, including Escherichia coli, Staphylococcus epidermidis, Proteus mirabilis, and others . Its mechanism of action disrupts the bacterial cell wall, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of cefotaxime sodium involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It shows high affinity for these proteins in the cell wall, including PBP Ib and PBP III . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, cefotaxime sodium has been shown to have a linear pharmacokinetic profile over a dose range of 1.17–3.51 g . There is no evidence of accumulation following repetitive IV infusion of 1 g doses every 6 hours for 14 days . The main pharmacokinetic parameters of cefotaxime and its major metabolite, desacetylcefotaxime, show no significant difference between different dose cohorts .
Dosage Effects in Animal Models
In animal models, the most suitable dosage schedule of cefotaxime for a minimum therapeutic plasma concentration of 0.1 µg/ml would be 12.9 mg/kg followed by 12.8 mg/kg repeated at 12 h intervals or it would be 13 mg/kg repeated at 12 h intervals .
Metabolic Pathways
Cefotaxime sodium is metabolized in the liver . The metabolic pathway follows the route: Cefotaxime (CTX) to desacetylcefotaxime (des-CTX) to desacetylcefotaxime lactone to metabolites M2 and M3 . Approximately 20-36% of an intravenously administered dose of cefotaxime is excreted by the kidney as unchanged cefotaxime and 15-25% as the desacetyl derivative, the major metabolite .
Transport and Distribution
Cefotaxime sodium is distributed throughout the body, reaching therapeutic concentrations in many tissues . It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which makes it effective in treating central nervous system infections .
Subcellular Localization
As an antibiotic, cefotaxime sodium does not have a specific subcellular localization within human cells. Its site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Cefotaxime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to form cefotaxime acid. This is followed by the esterification of the carboxyl group with acetoxymethyl bromide to yield cefotaxime .
Industrial Production Methods: In industrial settings, cefotaxime sodium is produced by treating cefotaxime acid with sodium hydroxide in an aqueous solvent such as methanol, ethanol, or acetone. The reaction is carried out in the presence of sodium ions to form cefotaxime sodium .
Types of Reactions:
Oxidation: Cefotaxime sodium can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the acetoxymethyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols
Major Products:
Oxidation: Oxidized derivatives of cefotaxime.
Reduction: Reduced forms of cefotaxime.
Substitution: Substituted derivatives with different functional groups
相似化合物的比较
Ceftriaxone: Similar in spectrum but has a longer half-life.
Ceftazidime: More effective against Pseudomonas aeruginosa.
Cefoperazone: Has additional activity against anaerobic bacteria
Cefotaxime sodium’s unique combination of broad-spectrum activity and resistance to beta-lactamases makes it a valuable antibiotic in the treatment of severe bacterial infections.
属性
CAS 编号 |
64485-93-4 |
|---|---|
分子式 |
C16H16N5NaO7S2 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1 |
InChI 键 |
AZZMGZXNTDTSME-UAGKDTLGSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
外观 |
White Solid |
熔点 |
> 165°C |
Key on ui other cas no. |
64485-93-4 |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
63527-52-6 (Parent) |
溶解度 |
68.2 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)


![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
